Product packaging for 11H-Benzo(g)pyrido(4,3-b)indole(Cat. No.:CAS No. 318-03-6)

11H-Benzo(g)pyrido(4,3-b)indole

Cat. No.: B14762788
CAS No.: 318-03-6
M. Wt: 218.25 g/mol
InChI Key: GTMHTKAISFBPHA-UHFFFAOYSA-N
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Description

Contextualization within Fused Polycyclic Azaheterocycles

Fused polycyclic azaheterocycles are a cornerstone of modern chemical and pharmaceutical research. The inclusion of nitrogen atoms in a polycyclic aromatic system can significantly alter the electronic distribution, solubility, and metabolic stability of a molecule compared to its carbocyclic counterparts. This often leads to desirable pharmacological properties.

The 11H-Benzo[g]pyrido[4,3-b]indole scaffold, also known as aza-carbazole, is part of a larger family of compounds that includes various isomers depending on the fusion pattern of the constituent rings. These compounds are of interest for their potential as antineoplastic agents. For instance, studies have shown that certain aza- and diaza-analogues of carbazole (B46965) exhibit significant inhibition of sarcoma growth. jk-sci.com The fusion of the additional benzene (B151609) ring to the pyrido[4,3-b]indole system, as seen in the benzo[g] isomer, extends the π-system of the molecule, which can influence its ability to intercalate with DNA or interact with protein targets.

The synthesis of such complex polycyclic systems often involves multi-step sequences and can be challenging. Modern synthetic strategies employ a variety of methods, including cascade reactions and metal-catalyzed cross-couplings, to efficiently construct these intricate molecular architectures. wikipedia.org

Historical Perspectives on Pyridoindole and Indole (B1671886) Chemistry

The story of 11H-Benzo[g]pyrido[4,3-b]indole is deeply rooted in the rich history of indole and pyridoindole chemistry. The study of indole chemistry dates back to the 19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed the correct formula for the indole ring system. wikipedia.org

A pivotal moment in indole synthesis was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. This reaction, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, remains one of the most widely used methods for constructing the indole ring. wikipedia.org The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles and has been instrumental in the synthesis of numerous natural products and pharmaceuticals.

The development of pyridoindole chemistry followed, building upon the foundational knowledge of indole synthesis. Pyridoindoles, which are isomers of carbolines, have been recognized for their diverse biological activities. The synthesis of derivatives of the hydrogenated pyrido[4,3-b]indole scaffold has been an area of active research, with studies exploring their potential as neuroprotective agents. nih.gov

A key historical development in the synthesis of the benzo[g]pyrido[4,3-b]indole ring system is the application of the Fischer indolization. For example, the thermal Fischer indolization of hydrazones derived from α-tetralones has been used to construct the core of 4-methyl-11-dihydro-2H,5H-pyrido[4,3-b]benzo[g]indol-1-ones. This approach highlights the enduring utility of classic synthetic reactions in the creation of complex heterocyclic frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2 B14762788 11H-Benzo(g)pyrido(4,3-b)indole CAS No. 318-03-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

318-03-6

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

13,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene

InChI

InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-12-13-9-16-8-7-14(13)17-15(11)12/h1-9,17H

InChI Key

GTMHTKAISFBPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=NC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 11h Benzo G Pyrido 4,3 B Indole and Its Analogs

Strategic Approaches to the Core Tetracyclic System

The formation of the fused four-ring system is the cornerstone of synthesizing 11H-Benzo(g)pyrido(4,3-b)indole. This involves a variety of classical and modern organic reactions designed to build the intricate architecture of the molecule efficiently.

Cyclization and condensation reactions are fundamental to the formation of the heterocyclic rings within the this compound structure. A prominent intramolecular condensation reaction is the Dieckmann cyclization, which involves the base-promoted cyclization of a diester to form a β-keto ester. libretexts.orgopenstax.orgfiveable.me This reaction is particularly effective for creating five- and six-membered rings. libretexts.orgopenstax.org In the context of the target molecule, a suitably designed diester precursor could undergo intramolecular condensation to form either the piperidine (B6355638) or the pyrrole (B145914) ring system.

The mechanism of the Dieckmann condensation proceeds through the formation of an enolate ion at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. youtube.comlibretexts.org Subsequent elimination of an alkoxide leaving group yields a cyclic β-keto ester. libretexts.orglibretexts.org This final product can then be further modified, for instance, through decarboxylation, to achieve the desired carbocyclic or heterocyclic ring, which is a key step in assembling the core of this compound. libretexts.orglibretexts.org

Table 1: Key Features of Dieckmann Cyclization for Ring Formation
FeatureDescriptionReference
Reaction Type Intramolecular Claisen Condensation fiveable.me
Reactant Diesters (e.g., 1,6-diesters or 1,7-diesters) openstax.org
Product Cyclic β-keto ester libretexts.org
Key Step Base-promoted enolate formation and intramolecular nucleophilic acyl substitution youtube.com
Application Formation of 5- and 6-membered rings libretexts.org

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions for the construction of complex heterocyclic systems like pyridoindoles (also known as azaindoles). nih.govmdpi.comresearchgate.net These methods are highly valuable for creating the carbon-carbon and carbon-nitrogen bonds that form the fused ring structure. nih.gov A common strategy involves starting with a substituted aminopyridine and subsequently building the pyrrole ring. nih.gov However, the electron-deficient nature of the pyridine (B92270) ring can present synthetic challenges, making some classic indole (B1671886) syntheses less effective. nih.gov

Palladium- and copper-catalyzed reactions are particularly prominent in this area. nih.govnih.gov The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a frequently used method. nih.govmdpi.com This reaction can be followed by a ring-closure step, often under acidic or copper-catalyzed conditions, to complete the indole ring system. nih.govresearchgate.net For instance, a 2-amino-3-iodopyridine (B10696) derivative can be coupled with an alkyne, and the resulting intermediate can be cyclized to form the azaindole core. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions in Pyridoindole Synthesis
ReactionCatalytic SystemDescriptionReference
Sonogashira Coupling Pd(PPh₃)₄/CuICouples an aminopyridine halide with a terminal alkyne, followed by cyclization. nih.govmdpi.com
Cacchi Reaction Pd(PPh₃)₄A palladium-catalyzed domino reaction involving an alkyne and a vinyl or aryl halide. mdpi.com
Copper-Mediated Cyclization CuIUsed to facilitate the ring-closure step after an initial cross-coupling reaction, often under microwave irradiation. mdpi.comresearchgate.net
Desulfitative Cross-Coupling Pd/CuA reaction that can be used in a sequence of cross-couplings to build a complex fused system. nih.gov

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where a single starting material undergoes a series of consecutive transformations without the need to isolate intermediates or change reaction conditions. wikipedia.org This approach is prized for its high atom economy and its ability to rapidly construct complex molecular architectures, such as the fused ring system of this compound, in a single pot. wikipedia.org

These reactions are initiated by a single event, often catalyzed by an enzyme or a metal, which then triggers a sequence of intramolecular or intermolecular transformations. wikipedia.orgrsc.org The synthesis of complex fused heterocycles, like pyrazole-fused acridines, has been achieved using regioselective three-component domino reactions, demonstrating the power of this strategy to create multiple chemical bonds in one operation. nih.gov The development of such cascade sequences is a key goal in the total synthesis of natural products and other complex molecules, as it significantly reduces waste, time, and labor. wikipedia.org The logic of domino reactions can be applied to assemble the benzo[g]pyrido[4,3-b]indole skeleton by designing a precursor that, under specific conditions, undergoes a programmed sequence of cyclizations.

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing an indole ring. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgmdpi.com This classic method is directly applicable to the synthesis of the this compound core.

To form the specific tetracyclic structure, a phenylhydrazine would be reacted with a ketone precursor that already contains the pyridine ring, such as a derivative of 4-piperidone. The reaction mechanism proceeds through several steps: the phenylhydrazone isomerizes to an enamine, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement. byjus.commdpi.com The resulting diimine intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring, fused to the existing pyridine system. byjus.com The choice of acid catalyst is important, with both Brønsted and Lewis acids being effective. wikipedia.orgmdpi.com Modern variations, such as the Buchwald modification, utilize palladium catalysis to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Precursor-Based Synthesis and Novel Methodologies

Beyond building the core from simple starting materials, other advanced methods focus on using specialized precursors that are primed to form the desired scaffold through specific, often stereoselective, reactions.

The [3+2] cycloaddition reaction involving azomethine ylides is a powerful and highly stereoselective method for constructing five-membered nitrogen-containing heterocycles, such as the pyrrole or pyrrolidine (B122466) ring found in the pyridoindole scaffold. nih.gov Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, including N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine or by the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone. nih.govnih.gov

In the context of synthesizing the benzo(g)pyridoindole system, an azomethine ylide can be reacted with a suitable dipolarophile containing a double or triple bond. For example, a precursor containing the benzo[g]pyridine moiety with an alkene substituent could serve as the reaction partner for the ylide. The cycloaddition reaction would then form the fused pyrrole ring, completing the tetracyclic core. rsc.org This methodology is noted for its ability to create multiple new stereogenic centers with a high degree of control. nih.gov

Table 3: Generation and Reaction of Azomethine Ylides
Ylide Generation MethodPrecursorsReaction TypeProduct FeatureReference
Desilylation N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine[3+2] CycloadditionPyrrolidine ring nih.gov
Decarboxylative Condensation Isatin and Sarcosine[3+2] CycloadditionDispiropyrrolidine-bisoxindoles nih.gov
Deprotonation α-Imino-esters[3+2] CycloadditionPyrrolidines nih.gov

Friedel-Crafts Type Cyclizations in Related Azepine/Azocine (B12641756) Systems

The intramolecular Friedel-Crafts reaction is a powerful tool for the construction of fused-ring systems. While direct application to this compound is a subject of ongoing research, the principles of this reaction have been successfully applied to the synthesis of structurally related azepine and azocine systems, providing valuable insights into the potential pathways for accessing the target scaffold.

A notable approach involves the cyclization of nitrogen-containing carboxylic acids and alkanols. aun.edu.egdoaj.orgresearchgate.net Research has demonstrated that precursors such as o-arylaminophenylacetic acids can undergo intramolecular cyclization to form dibenz[b,f]azepine and dibenz[b,f]azocine derivatives. aun.edu.egdoaj.orgresearchgate.net This strategy has been extended to the synthesis of more complex systems like 11H-benzo[f]pyrido[2,3-b]azepines and 6H-benzo[g]pyrido[2,3-c]azocines. aun.edu.egdoaj.orgresearchgate.net

The key step in this methodology is the ring closure of the precursor carboxylic acids or alcohols, which can be promoted by various Lewis and protic acids. aun.edu.egresearchgate.net Commonly employed catalysts include aluminum chloride (AlCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). aun.edu.egresearchgate.net The choice of catalyst and reaction conditions can significantly influence the yield of the cyclized product. researchgate.net For instance, in the synthesis of certain dibenzazocinones, the use of AlCl₃ in dichloromethane (B109758) at reflux or PPA at elevated temperatures has proven effective. researchgate.net

These methodologies, while applied to related heterocyclic systems, lay a strong foundation for the development of synthetic routes to this compound. The successful cyclization to form azepine and azocine rings suggests that with appropriately designed precursors, similar Friedel-Crafts strategies could be employed to construct the seven-membered ring of the target molecule.

Table 1: Examples of Friedel-Crafts Cyclization Conditions for the Synthesis of Dibenzazocinones

EntrySubstrateCatalyst/SolventConditionsProductYield (%)Reference
12-(N-Phenyl-N-tosylamino)phenylpropanoic acidAlCl₃/CH₂Cl₂7h, reflux11b92 researchgate.net
22-(N-Phenyl-N-tosylamino)phenylpropanoic acidP₂O₅/Toluene9h, rt11a90 researchgate.net
32-(N-Phenyl-N-tosylamino)phenylpropanoic acidPPA2h, 220°C11b82 researchgate.net
42-(N-(4-methylphenyl)-N-tosylamino)phenylacetic acidAlCl₃/CH₂Cl₂8h, rt11c88 researchgate.net
52-(N-(4-methylphenyl)-N-tosylamino)phenylacetic acidPPA2h, 220°C11c81 researchgate.net

Note: The product numbers (e.g., 11a, 11b) are as designated in the source literature.

Advanced Methods for Derivatization during Synthesis

The ability to introduce a variety of substituents onto the core scaffold of this compound is crucial for modulating its physicochemical properties and biological activity. Advanced synthetic methods allow for the incorporation of functional groups during the construction of the heterocyclic system, providing access to a diverse range of analogs.

One effective strategy for derivatization focuses on the pyrido[4,3-b]indole core. Research has shown the successful introduction of various substituents at the 8-position of the carboline fragment of hydrogenated pyrido[4,3-b]indoles. nih.gov These modifications, which include the incorporation of methyl, methoxy (B1213986), fluoro, and chloro groups, were achieved during the synthesis, leading to a library of analogs with potential neuroprotective properties. nih.gov

Another powerful approach involves the derivatization of the 1-position of the pyrido[4,3-b]benzo[g]indole system. nih.gov In a multi-step synthesis, the 1-chloro derivative is generated from the corresponding indol-1-one using phosphorus oxychloride. nih.gov This chlorinated intermediate then serves as a versatile handle for the introduction of various (dialkylamino)alkyl]amino side chains. nih.gov This method highlights a pathway for creating a series of analogs with potential antitumor activity. nih.gov

These examples of derivatization during synthesis underscore the adaptability of the synthetic routes to produce a wide array of functionalized this compound analogs. The ability to modify specific positions on the heterocyclic core is a testament to the advanced methodologies available to synthetic chemists.

Table 2: Examples of Derivatization of Pyrido[4,3-b]indole Systems

Position of DerivatizationCore ScaffoldType of Substituent IntroducedSynthetic MethodReference
8Hydrogenated pyrido[4,3-b]indoleMethyl, Methoxy, Fluoro, ChloroIntroduction during multi-step synthesis nih.gov
15H-pyrido[4,3-b]benzo[g]indole[(Dialkylamino)alkyl]amino groupsSubstitution of a 1-chloro intermediate nih.gov

Chemical Reactivity and Functionalization Strategies of the 11h Benzo G Pyrido 4,3 B Indole Core

Electrophilic and Nucleophilic Reaction Pathways

The inherent electronic characteristics of the 11H-Benzo(g)pyrido(4,3-b)indole core define the preferred sites for electrophilic and nucleophilic attack. The carbazole (B46965) portion, particularly the indole (B1671886) nucleus within it, is electron-rich and thus susceptible to electrophilic substitution. Conversely, the pyridine (B92270) ring is electron-deficient, making it a target for nucleophilic reactions, especially at positions activated by substituents or through quaternization of the nitrogen.

Electrophilic Reactions: While direct electrophilic substitution on the final this compound is not extensively documented in readily available literature, the reactivity of its constituent carbazole core is well-studied. Electrophilic attack, such as formylation, typically occurs on the electron-rich benzene (B151609) ring of the carbazole moiety. For instance, in the synthesis of related pyrido[4,3-b]carbazoles, a regiospecific formylation was achieved on a 5,8-dimethoxy-1,4-dimethylcarbazole precursor at the 3-position. rsc.org This suggests that the positions on the benzo portion of the this compound are the most likely sites for electrophilic functionalization. The pyridine ring, being electron-deficient, generally deactivates the molecule towards electrophilic attack.

Nucleophilic Reactions: The pyridine moiety of the scaffold is the primary site for nucleophilic attack. This reactivity can be enhanced by introducing a good leaving group. A notable example is the transformation of a 4-methyl-11-dihydro-2H,5H-pyrido[4,3-b]benzo[g]indol-1-one intermediate. After aromatization, this compound is treated with phosphorus oxychloride to yield a 1-chloro-4-methyl-5H-pyrido[4,3-b]benzo[g]indole. nih.gov This chlorinated intermediate is a key electrophile for subsequent nucleophilic substitution.

The resulting 1-chloro derivative readily reacts with various nucleophiles, such as [(dialkylamino)alkyl]amines, to displace the chloride ion and form new C-N bonds. nih.gov This pathway is a cornerstone for the synthesis of derivatives with potential biological activity. Furthermore, studies on isomeric systems like pyrido[x′,y′:5,6]oxepino[3,2-b]indolones show they can be transformed by alkali and air into pyridocarbazolequinones, a process that involves intramolecular nucleophilic substitution on the indole ring. rsc.orgrsc.org

Reaction Type Reagent(s) Position of Attack Product Type Reference
Nucleophilic Substitution[(Dialkylamino)alkyl]aminesC1 (on 1-chloro precursor)1-Aminoalkylamino derivative nih.gov
Nucleophilic Acyl SubstitutionPhosphorus Oxychloride (POCl₃)C1 (on indol-1-one precursor)1-Chloro derivative nih.gov
Intramolecular Nucleophilic SubstitutionBase (alkali)Indole β-position (on oxepino-indolone precursor)Pyridocarbazolequinone rsc.orgrsc.org

Regioselective Functionalization of the Polycyclic System

Achieving regioselectivity is critical when modifying a complex scaffold like this compound. The distinct reactivity of each ring system allows for targeted functionalization.

Functionalization of the pyridine ring is typically achieved through nucleophilic substitution strategies. As mentioned, the conversion of the pyridinone precursor to a 1-chloro derivative provides a highly regioselective handle for introducing a wide array of nucleophiles specifically at the C1 position. nih.gov

For the carbazole portion, electrophilic substitution is the method of choice. The directing effects of existing substituents on the benzo ring and the inherent reactivity of the indole nucleus guide the regioselectivity. Research on the synthesis of related pyrido[4,3-b]carbazoles has demonstrated the ability to achieve regiospecific formylation at the C3 position of the carbazole nucleus prior to the pyridine ring formation. rsc.org This highlights that functionalization of the carbazole moiety is often best accomplished at an earlier stage of the synthesis. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have also been employed for the regioselective synthesis of related β-carbolinones, demonstrating the power of modern synthetic methods in controlling the position of new bond formations. nih.gov

Strategy Target Ring Position Reaction Example Reference
Nucleophilic Substitution via Leaving GroupPyridineC1Displacement of Cl⁻ by an amine nih.gov
Electrophilic Aromatic SubstitutionCarbazole (precursor)C3Vilsmeier-Haack Formylation rsc.org
Palladium-Catalyzed Cross-CouplingPyridine (related isomer)C1Stille-like/Azacyclization nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction of the this compound core and its precursors are key transformations in its synthesis and functionalization.

Oxidation: Oxidative reactions are fundamental to the construction of the carbazole skeleton itself. An established method involves the palladium acetate-mediated oxidative cyclization of N-aryl anilines to form the carbazole ring system. rsc.org Another approach utilizes oxidative photocyclization of precursors like 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene to build related pyridocarbazole structures. rsc.org Furthermore, the transformation of certain precursors into pyridocarbazolequinones can be achieved through oxidation with air in an alkaline medium, indicating the susceptibility of the hydroquinone-like carbazole moiety to oxidation. rsc.org

Reduction: Reduction reactions primarily target the pyridine portion of the scaffold or functional groups on the periphery. The pyridine ring can be fully reduced to a piperidine (B6355638) ring, as evidenced by the synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives, which are hydrogenated analogues of the core structure. nih.gov This suggests that catalytic hydrogenation or reduction with hydride reagents could selectively reduce the pyridine ring of this compound. Functional group reductions are also common, such as the use of diisobutylaluminium hydride (DIBAL-H) to reduce a cyano group on a carbazole precursor to a formyl group, which then participates in the formation of the pyridine ring. rsc.org

Transformation Reagent/Method Part of Molecule Affected Result Reference
Oxidation Palladium AcetateN-Aryl Aniline PrecursorCarbazole Ring Formation rsc.org
Oxidation Air/AlkaliOxepino-indolone PrecursorPyridocarbazolequinone Formation rsc.org
Oxidation PhotocyclizationIndolyl-pyridyl-butene PrecursorPyridocarbazole Formation rsc.org
Reduction Diisobutylaluminium Hydride (DIBAL-H)Cyano Group on PrecursorFormyl Group Formation rsc.org
Reduction Catalytic Hydrogenation (inferred)Pyridine RingPiperidine Ring Formation nih.gov

Derivatization for Tailored Molecular Properties

The derivatization of the this compound core is driven by the need to fine-tune its physicochemical and biological properties. By strategically adding or modifying functional groups, researchers can modulate characteristics like solubility, DNA binding affinity, and specific protein interactions. nih.gov

A primary strategy involves installing side chains, often containing amine functionalities, onto the core. In one key study, a series of 1-[[(dialkylamino)alkyl]amino] side chains were attached at the C1 position. This derivatization was crucial for imparting significant antitumor activity to the molecules. nih.gov

Another common derivatization involves the modification of substituents on the benzo portion of the molecule. For example, methoxy (B1213986) groups, often installed during the synthesis of the carbazole precursor, can be demethylated using reagents like hydrobromic acid to yield the corresponding hydroxy derivatives. nih.gov These phenolic compounds can have altered biological profiles and may serve as handles for further functionalization.

Additionally, the indole nitrogen (at position 5) and the pyridine nitrogen (at position 2) are potential sites for derivatization, such as alkylation. In related hexahydro-pyrido[4,3-b]indoles, substitution at the indole nitrogen (position 5) and the pyridine nitrogen (position 2) has been shown to significantly influence central nervous system activities. nih.gov The pyridine nitrogen can also be quaternized to form methiodide salts, which can improve aqueous solubility and alter DNA binding properties. nih.gov

Derivative Type Reagents/Method Position of Derivatization Purpose/Outcome Reference
Aminoalkylamino Side ChainsNucleophilic substitution with diaminesC1Introduce basic side chains for antitumor activity nih.gov
Hydroxy DerivativesDemethylation (e.g., HBr)Benzo ring (e.g., C9)Create phenolic derivatives with altered properties nih.gov
N-AlkylationAlkyl halides with baseN5 (indole), N2 (pyridine)Modulate biological activity (e.g., CNS effects) nih.gov
Quaternary SaltsMethyl IodideN2 (pyridine)Increase solubility, modify DNA binding nih.gov

Computational and Theoretical Investigations of 11h Benzo G Pyrido 4,3 B Indole

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

While specific molecular docking studies on 11H-Benzo(g)pyrido(4,3-b)indole are not extensively documented in publicly available research, studies on the closely related pyrido[3,4-b]indole class of compounds have identified them as potential binders to the MDM2 protein, a key negative regulator of the p53 tumor suppressor. longdom.orgnih.govnih.gov These computational models suggest that pyrido[3,4-b]indoles can effectively occupy the p53-binding pocket of MDM2. nih.gov

Key interactions observed in these docking studies include:

Hydrogen Bonding: The N9 hydrogen of the indole (B1671886) ring is predicted to form crucial hydrogen bonds within the binding site. nih.govresearchgate.net Methylation of this nitrogen disrupts these key interactions, leading to a loss of binding affinity. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic rings of the pyridoindole core engage in hydrophobic and pi-pi stacking interactions with residues such as Tyr100, His96, Val93, Leu54, and Ile99 of MDM2. longdom.orgnih.govresearchgate.net

Substituent Effects: The introduction of a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position of the pyrido[3,4-b]indole scaffold has been shown to enhance antiproliferative activity, suggesting these substituents optimize interactions within the target binding pocket. nih.govresearchgate.net

These findings for the broader pyrido[3,4-b]indole class provide a strong basis for predicting the potential ligand-target interactions of this compound and for the rational design of its derivatives as potential anticancer agents.

Table 1: Predicted Interactions of Pyrido[3,4-b]indole Derivatives with MDM2

Interacting Residue (MDM2)Interaction TypePredicted Interacting Moiety of LigandReference
Tyr100π-π StackingAromatic ring system longdom.orgnih.govresearchgate.net
His96π-π StackingAromatic ring system longdom.orgnih.govresearchgate.net
Val93HydrophobicAromatic ring system longdom.orgnih.govresearchgate.net
Leu54HydrophobicAromatic ring system longdom.orgnih.govresearchgate.net
Ile99HydrophobicAromatic ring system longdom.orgnih.govresearchgate.net
-Hydrogen BondN9-H of indole nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic distribution, frontier molecular orbital energies (HOMO and LUMO), and chemical reactivity descriptors.

For instance, in a study of benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors, DFT analysis was used to confirm the drug-like properties of newly designed compounds. eurjchem.com Such calculations for this compound would be invaluable in elucidating its electronic properties and predicting its reactivity in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds.

For the pyrido[b]indole class of compounds, 2D and 3D-QSAR studies have been successfully applied to model their antiproliferative activity against various cancer cell lines, including colon (HCT116) and pancreatic (HPAC, Mia-PaCa2) cancers. nih.gov These studies have revealed key structural features that are critical for their anticancer effects.

One study utilized a kernel-based partial least squares (KPLS) regression analysis with 2D fingerprint descriptors. nih.gov The results indicated that the "Atom Triplet" and "Linear" fingerprint descriptors were most effective in building predictive QSAR models for different cell lines. nih.gov The developed models showed high correlation coefficients (R²) up to 0.99 and good predictive ability for external test sets (r² up to 0.70). nih.gov

A 3D-QSAR study using PHASE pharmacophore alignment identified a four-point pharmacophore model for the HCT116 cell line, consisting of one hydrogen bond donor and three ring features. nih.gov This model further underscores the importance of the structural arrangement of the pyridoindole core for its biological activity.

Table 2: QSAR Model Statistics for Pyrido[b]indole Derivatives

Cell LineQSAR MethodBest Descriptor/ModelTraining Set R²Test Set Predictive r²Reference
HCT116 (Colon)KPLS (2D-QSAR)Atom Triplet Fingerprint0.990.70 nih.gov
HPAC (Pancreatic)KPLS (2D-QSAR)Atom Triplet Fingerprint0.990.58 nih.gov
Mia-PaCa2 (Pancreatic)KPLS (2D-QSAR)Linear Fingerprint0.980.70 nih.gov
HCT116 (Colon)PHASE (3D-QSAR)1 H-bond donor, 3 rings0.6830.562 nih.gov

These QSAR models for related compounds serve as a valuable reference for predicting the anticancer potential of this compound and for guiding the design of novel analogs with improved activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. These methods provide insights into the flexibility of a molecule and how it might adapt its shape to bind to a biological target.

While specific conformational analysis or MD simulation studies for this compound are not found in the reviewed literature, such studies are crucial for understanding its interaction with biological macromolecules. For example, MD simulations performed on other complex heterocyclic compounds have been used to assess the stability of ligand-protein complexes and to calculate binding free energies. eurjchem.com

For this compound, a conformational analysis would reveal the energetically preferred three-dimensional arrangements of the molecule. MD simulations could then be used to explore its dynamic behavior in a simulated physiological environment, providing a more realistic picture of its interactions with potential biological targets. This information would be highly complementary to the static picture provided by molecular docking.

Cheminformatics-Driven Library Design for this compound Analogs

Cheminformatics combines computational methods with chemical information to support drug discovery efforts. One of its key applications is the design of chemical libraries, which are collections of related compounds that can be screened for biological activity.

A cheminformatics-driven approach to designing a library of this compound analogs would leverage the structural and activity information gathered from the computational studies described above. The process would typically involve:

Scaffold Selection: Starting with the core this compound structure.

Pharmacophore Modeling: Using the key interaction features identified from molecular docking and QSAR studies (e.g., hydrogen bond donors/acceptors, aromatic rings) to define a pharmacophore model.

Virtual Screening: Screening large virtual databases of chemical building blocks that can be attached to the core scaffold at various positions.

Filtering and Selection: Applying computational filters to select for drug-like properties (e.g., molecular weight, lipophilicity) and to prioritize compounds that fit the pharmacophore model and are predicted to have favorable binding energies based on docking scores.

This approach allows for the rational design of a focused library of analogs with a higher probability of exhibiting the desired biological activity, thereby accelerating the discovery of novel therapeutic agents based on the this compound scaffold.

Preclinical Biological Activity Profiling and Molecular Mechanisms of 11h Benzo G Pyrido 4,3 B Indole Derivatives

Antineoplastic Activity in Cellular Models

Derivatives of 11H-Benzo(g)pyrido(4,3-b)indole have demonstrated significant antineoplastic activity in various in vitro cancer models. Their effects are multifaceted, encompassing the inhibition of cancer cell growth, induction of programmed cell death, and modulation of the cell cycle.

Inhibition of Cancer Cell Proliferation and Viability (in vitro)

A range of this compound derivatives have shown potent inhibitory effects on the proliferation and viability of numerous human cancer cell lines. mdpi.comnih.gov For instance, a series of novel pyrido[3,4-b]indoles exhibited broad-spectrum anticancer activity, with IC50 values reaching as low as 80 nM for breast cancer cells, 130 nM for colon and melanoma cells, and 200 nM for pancreatic cancer cells. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the most potent compounds. One such study found that a 1-naphthyl substitution at the C1 position combined with a methoxy (B1213986) group at C6 resulted in the highest antiproliferative activity. nih.gov Specifically, the compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole demonstrated remarkable potency. nih.gov

Similarly, another study highlighted 2,3-arylpyridylindole derivatives that expressed good cytotoxicity against A549 human lung cancer cells, with IC50 values of 1.18 ± 0.25 μM and 0.87 ± 0.10 μM. nih.gov The introduction of an indole (B1671886) moiety at the C-28 position of the betulin (B1666924) scaffold also yielded derivatives with notable anticancer activity against several human cancer lines. researchgate.net

Table 1: Inhibitory Concentration (IC50) of Selected this compound Derivatives in Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value
Pyrido[3,4-b]indole Derivative Breast Cancer 80 nM nih.govresearchgate.net
Pyrido[3,4-b]indole Derivative Colon Cancer 130 nM nih.govresearchgate.net
Pyrido[3,4-b]indole Derivative Melanoma 130 nM nih.govresearchgate.net
Pyrido[3,4-b]indole Derivative Pancreatic Cancer 200 nM nih.govresearchgate.net
2,3-Arylpyridylindole Derivative 1 A549 (Lung Cancer) 1.18 ± 0.25 μM nih.gov
2,3-Arylpyridylindole Derivative 2 A549 (Lung Cancer) 0.87 ± 0.10 μM nih.gov
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) HCT116 (Colon) 0.51 μM longdom.org
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) HPAC (Pancreatic) 0.56 μM longdom.org
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) MIA PaCa-2 (Pancreatic) 0.49 μM longdom.org
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) Panc-1 (Pancreatic) 0.58 μM longdom.org

Induction of Regulated Cell Death Pathways (Apoptosis)

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. For example, certain pyrrole-tethered bisbenzoxazole derivatives have been identified as apoptosis-inducing agents in breast cancer cells. nih.gov These compounds were found to increase the rate of apoptosis while decreasing necrosis. nih.gov Further analysis revealed that these derivatives effectively trigger early-stage apoptosis. nih.gov

Genistein, a soy-derived isoflavone (B191592) with a structure related to the broader indole class, has been shown to induce apoptosis in human bladder cancer T24 cells. nih.gov This process involves the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Similarly, certain 2,3-arylpyridylindole derivatives were found to decrease the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis. nih.gov

Cell Cycle Modulation (e.g., G2/M Arrest)

In addition to inducing apoptosis, derivatives of this compound can disrupt the normal progression of the cell cycle in cancer cells, often leading to arrest at specific phases. A prominent mechanistic feature of a novel series of pyrido[3,4-b]indoles is their ability to cause a strongly selective G2/M cell cycle phase arrest. nih.govnih.gov This arrest prevents the cells from dividing and proliferating.

Other related indole derivatives have also demonstrated the ability to modulate the cell cycle. For instance, two 2,3-arylpyridylindole derivatives were shown to arrest the cell cycle at the G2/M phase at a higher concentration (2.0 μM) in A549 lung cancer cells. nih.gov Interestingly, at a lower concentration (0.5 μM), these same compounds induced a G0/G1 cell cycle arrest. nih.gov Genistein has also been observed to induce G2/M phase arrest in T24 bladder cancer cells by down-regulating the levels of cyclin A and cyclin B1. nih.gov

Specificity Against Various Cancer Cell Lines (in vitro)

The cytotoxic activity of this compound derivatives has been evaluated against a broad range of human cancer cell lines, demonstrating a wide spectrum of activity. nih.gov One study reported potent activity against cell lines from metastatic pancreatic cancer, non-small cell lung cancer, triple-negative breast cancers, and BRAFV600E mutant melanoma, as well as metastatic colon and prostate cancers. nih.govnih.gov

The 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole compound, for instance, showed high potency against HCT116 (colon), HPAC, MIA PaCa-2, and Panc-1 (pancreatic), MCF-7 and MDA-MB-468 (breast), A375 and WM164 (melanoma), A549 (lung), and LNCaP, DU145, and PC3 (prostate) cancer cell lines. longdom.org Notably, the more aggressive triple-negative breast cancer cell line MDA-MB-468 was more sensitive to this compound than the less aggressive MCF-7 breast cancer cell line. longdom.org Furthermore, there is evidence of selectivity of these compounds towards cancer cells relative to normal cells. nih.govnih.gov

Table 2: Spectrum of Activity of this compound Derivatives Against Various Cancer Cell Lines

Derivative Class Tested Cancer Cell Lines
Pyrido[3,4-b]indoles Pancreatic, Non-small cell lung, Triple-negative breast, Melanoma, Colon, Prostate nih.govnih.gov
2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Various human cancer cell lines (NCI screening) mdpi.com
1-[[(Dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[g]indoles Leukemic and solid tumor cells nih.gov
Indole-functionalized betulin derivatives Lung (A549), Triple-negative breast (MDA-MB-231), Estrogen-receptor-positive breast (MCF-7), Colorectal adenocarcinoma (DLD-1, HT-29), Melanoma (A375, C32) researchgate.netmdpi.com
Substituted heteroannulated indole derivatives Cervical cancer (HeLa) researchgate.net

Biochemical Target Engagement and Mechanism of Action Studies

Understanding how these compounds interact with cellular components at a molecular level is crucial for their development as therapeutic agents. Research has indicated that DNA is a primary target for many this compound derivatives.

DNA Intercalation and Interaction Studies

DNA intercalation, the insertion of a molecule between the base pairs of a DNA double helix, is a well-established mechanism of action for many anticancer drugs. The planar aromatic structure of the this compound core makes it a prime candidate for DNA intercalation. beilstein-journals.org The binding of these compounds to DNA can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Studies on related pyrido[2,3-b]indole derivatives have shown that they can target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.govbohrium.com While these studies were focused on antibacterial activity, they highlight the potential of the pyridoindole scaffold to interact with enzymes that modulate DNA topology. It is plausible that this compound derivatives exert their anticancer effects through similar interactions with human topoisomerases.

Topoisomerase I and II Inhibition and DNA Cleavage Modulation

Derivatives of the broader pyridoindole class have been investigated as inhibitors of topoisomerases, enzymes critical for managing DNA topology during cellular processes. These enzymes are validated targets for anticancer drugs. nih.govnih.gov The mechanism of action for many topoisomerase inhibitors involves the stabilization of a transient enzyme-DNA complex, known as the cleavable complex, which prevents the re-ligation of the DNA strand and leads to cytotoxic DNA breaks. nih.govmdpi.com

Structure-Activity Relationships for Topoisomerase Inhibition

Structure-activity relationship (SAR) studies have provided insights into the features required for topoisomerase inhibition. For the pyrazolo[1,5-a]indole series, the presence of a hydroxyl group at the C-6 position in compound GS-5 was critical for its strong inhibitory activity against Topo I, conferring its dual-inhibitor status. nih.gov This suggests that specific substitutions can introduce or enhance interactions with Topo I without diminishing Topo II inhibition.

In other heterocyclic systems, such as substituted benzimidazoles, the presence of a hydrogen bond-accepting group (e.g., 5-formyl- or 5-nitro-) was correlated with Topo I poisoning activity. nih.gov However, when the benzimidazole (B57391) core was replaced with a benzoxazole, benzothiazole, or indole moiety, the resulting compounds were not effective at inhibiting cleavable-complex formation. nih.gov This indicates a high degree of structural specificity, where the entire heterocyclic scaffold, not just the substituents, is crucial for the interaction with the enzyme or the enzyme-DNA complex. nih.gov

Interactions with Other Molecular Targets (e.g., MDM2, Kinases)

Beyond topoisomerases, derivatives of the core pyridoindole structure have been found to interact with other significant cancer-related molecular targets, including protein kinases and the MDM2 oncoprotein.

Kinase Inhibition The benzo[e]pyridoindole scaffold has been identified as a source of potent Aurora kinase inhibitors. nih.gov Through high-throughput screening, these compounds were found to inhibit Aurora kinases in the nanomolar range via an ATP-competitive mechanism. The distinct "crescent moon" geometry conferred by the benzo[e] ring fusion was noted as being optimal for fitting into the Aurora kinase ATP-binding site; related isomers like benzo[g]pyridoindoles displayed significantly weaker inhibitory activity. nih.gov

Further optimization of this class led to the development of benzo[e]pyridoindolones. A key derivative, C5M, a maleate (B1232345) salt of the parent compound C5, was engineered for hydrosolubility and identified as a potent Aurora B kinase inhibitor. nih.gov In preclinical studies, C5M was shown to disrupt cell cycling, induce a strong mitotic arrest, and ultimately lead to cell death. nih.gov

MDM2 Inhibition The pyrido[b]indole scaffold has yielded small molecule inhibitors of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. A derivative designated SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) was discovered through virtual screening and found to have a strong binding affinity for the MDM2 protein. nih.gov Mechanistically, SP-141 inhibits MDM2 expression and promotes its autoubiquitination and subsequent degradation by the proteasome. nih.gov This activity was observed in breast cancer models regardless of their p53 status, suggesting a p53-independent oncogenic function of MDM2 is being targeted. nih.gov Computational modeling studies have also suggested that pyrido[3,4-b]indoles are a class of compounds capable of binding to MDM2. researchgate.net

Other Promising Preclinical Bioactivities

Antimicrobial (Antibacterial, Antifungal) Efficacy (in vitro)

The pyridoindole scaffold has served as a foundation for developing novel antibiotics, particularly against challenging Gram-negative pathogens. A notable success was the optimization of a 2-carboxamide (B11827560) substituted azaindole scaffold, which initially had only Gram-positive activity, into a series of pyrido[2,3-b]indole derivatives with potent efficacy against a range of multidrug-resistant (MDR) Gram-negative bacteria. nih.gov

The mechanism of action for this antibacterial activity is the dual inhibition of bacterial type II topoisomerases, DNA gyrase and Topoisomerase IV. nih.gov By systematically refining physicochemical properties, lead compounds with a balanced profile of potent activity, high aqueous solubility, and favorable pharmacokinetic features were identified. nih.gov

Table 1: In Vitro Antibacterial Activity of a Lead Pyrido[2,3-b]indole Derivative (17r) against Gram-Negative Pathogens

Bacterial StrainMIC (μg/mL)Reference
E. coli (MDR)2 nih.gov
K. pneumoniae (MDR)4 nih.gov
A. baumannii (MDR)4 nih.gov
P. aeruginosa (MDR)4 nih.gov

In contrast, other related heterocyclic systems such as carbazole (B46965) derivatives have demonstrated effective growth inhibition of Gram-positive bacteria like Staphylococcus aureus (with MIC values of 32 µg/mL), but were found to be more resistant to Gram-negative strains like E. coli and P. aeruginosa. mdpi.com

Anti-inflammatory Potential (in vitro preclinical models)

Derivatives combining indole and other heterocyclic moieties have shown promise as anti-inflammatory agents in preclinical in vitro models. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and evaluated for their ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govrsc.org

Most of the synthesized compounds demonstrated effective inhibition of the release of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govrsc.org A structure-activity relationship analysis revealed that the introduction of electron-withdrawing groups at the amino position tended to enhance anti-inflammatory activity. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives

CompoundEffect on Pro-inflammatory Cytokine ReleaseKey FindingReference
Compound 13bPotent inhibitor of NO, IL-6, and TNF-αIdentified as the most potent derivative with low cytotoxicity in the assay. rsc.org
Compound 13dEffective inhibitor of NO, IL-6, and TNF-αExhibited significant anti-inflammatory effects. nih.gov

The findings suggest that these compounds exert their anti-inflammatory effects by suppressing the production of inflammatory cytokines, and some evidence also points to an additional mechanism involving the promotion of ferroptosis, a form of regulated cell death. nih.govrsc.org

Antiviral Activities (in vitro preclinical models)

No preclinical data detailing the in vitro antiviral activities of this compound derivatives were found in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For complex heterocyclic systems like this compound, the potency and selectivity of its derivatives are highly dependent on the nature and position of various substituents on the core scaffold. While direct antiviral SAR studies on this specific benzo[g] isomer are not available, general principles can be extrapolated from research on other fused indole and pyridoindole derivatives.

Positional Substitution Effects on Potency and Selectivity

The substitution pattern on the different rings of a fused heterocyclic system plays a critical role in determining its interaction with biological targets, thereby affecting its potency and selectivity. Studies on various indole-based compounds have demonstrated that minor positional changes of a substituent can lead to significant variations in biological activity. nih.gov

In the context of other biologically active heterocyclic compounds, the position of substituents on the aromatic rings significantly influences their efficacy. For example, in a series of pyrimidine (B1678525) derivatives, the presence of hydrophobic substituents at specific positions was a key strategy for enhancing antiviral activity against viruses like CHIKV, HIV, and HCV. nih.gov Similarly, for certain quinazoline (B50416) derivatives, the activity against Chikungunya virus was directly proportional to the lipophilicity (logP values) conferred by substituents. nih.gov

The table below illustrates hypothetical positional effects on a generalized pyridoindole scaffold, based on principles observed in related heterocyclic systems.

Table 1: Illustrative Positional Substitution Effects on a Pyridoindole Core

Position of Substitution Potential Impact on Biological Activity (based on related compounds) Reference
Indole N-H Substitution (e.g., with a methyl group) can disrupt hydrogen bonding interactions, potentially reducing binding affinity to certain targets.
Pyridine (B92270) Ring Introduction of substituents can modulate basicity and solubility, influencing pharmacokinetic properties and target engagement. mdpi.com
Benzo Ring Substituents can alter electronic properties and lipophilicity, which are critical for cell permeability and interaction with hydrophobic pockets of target proteins.

This table is illustrative and based on general principles from related but different chemical series, due to the lack of specific data for this compound.

Influence of Functional Groups on Biological Pathways

The nature of the functional groups attached to the core heterocyclic structure is a primary determinant of the compound's biological activity and its mechanism of action. The electronic and steric properties of these groups dictate how the molecule interacts with its biological target.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electronic distribution within the heterocyclic system, which can, in turn, affect binding affinities and biological responses. For example, in a study of novel benzo-heterocyclic amine derivatives, it was found that electron-withdrawing substituents on the aromatic or heteroaromatic ring favored antiviral activity against RNA viruses. nih.govmdpi.com Specifically, the introduction of a nitro group, a strong EWG, on the benzenesulfonyl ring of certain pyrimidine analogs resulted in the best activity against Chikungunya virus. nih.gov

In contrast, other studies have shown that groups like methyl or chloro can sometimes lead to weak or no antiviral activity. nih.gov The presence of a methoxy group (an EDG) at the 6-position of a pyridine-fused indole derivative was found to be favorable for its activity as an HIV-1 inhibitor. nih.gov

The introduction of bulky or hydrophobic groups can also be critical. A bulky hydrophobic adamantane (B196018) fragment was identified as being important for the antiviral activity of certain 4-aminotetrahydroquinazoline derivatives against the Tick-Borne Encephalitis Virus (TBEV). nih.gov This suggests that such groups may facilitate binding to hydrophobic pockets within the target protein.

The table below summarizes the influence of different functional groups on the biological activity of various heterocyclic compounds, providing insights that may be relevant for the this compound scaffold.

Table 2: Influence of Functional Groups on Biological Activity in Related Heterocyclic Scaffolds

Functional Group Property General Influence on Biological Activity (Examples from related compounds) Reference
Nitro (-NO2) Strong Electron-Withdrawing Often enhances antiviral activity in certain heterocyclic systems. nih.gov
Methoxy (-OCH3) Electron-Donating Can be favorable for activity, as seen in some pyridine-fused indole HIV-1 inhibitors. nih.gov
Halogens (F, Cl, Br) Electron-Withdrawing, Lipophilic Can increase cell permeability and inhibitory activity, but the effect is position-dependent. nih.gov
Adamantyl Bulky, Hydrophobic Can enhance binding to hydrophobic pockets of target proteins, increasing potency. nih.gov

This table provides generalized information from studies on various heterocyclic compounds and is intended to be illustrative of SAR principles.

Future Research Directions and Translational Perspectives for 11h Benzo G Pyrido 4,3 B Indole As a Chemical Scaffold

Development of Next-Generation Synthetic Strategies

The efficient and versatile synthesis of 11H-Benzo(g)pyrido(4,3-b)indole and its derivatives is paramount for exploring their full potential. While classical methods like the Graebe-Ullman synthesis and Fischer indole (B1671886) synthesis have been foundational, the future lies in developing more sophisticated and sustainable strategies. beilstein-archives.org

Next-generation approaches are increasingly focused on improving efficiency, safety, and the ability to generate diverse molecular libraries. Key areas of development include:

Flow Chemistry: The application of continuous flow technology is set to revolutionize the synthesis of complex heterocycles. uc.ptmdpi.comapple.comnih.govdurham.ac.uk Flow chemistry offers superior control over reaction parameters, enhanced safety when handling hazardous reagents, and the potential for seamless multi-step syntheses without the need for isolating intermediates. uc.pt For the synthesis of this compound, flow reactors can facilitate high-temperature and high-pressure reactions, significantly reducing reaction times and improving yields. mdpi.com

C-H Activation: Direct C-H bond activation has emerged as a powerful tool for the functionalization of heterocyclic cores, minimizing the need for pre-functionalized starting materials. mdpi.comresearchgate.netrsc.orgchemrxiv.org Transition metal catalysts, particularly those based on palladium and ruthenium, can enable the selective introduction of substituents onto the indole or pyridine (B92270) moieties of the benzo(g)pyrido(4,3-b)indole scaffold. mdpi.comrsc.orgacs.org This allows for late-stage diversification, a crucial aspect in the generation of compound libraries for drug discovery.

Photocatalysis: Visible-light photocatalysis presents a green and efficient alternative for constructing and modifying polycyclic aromatic compounds. rsc.org This methodology can be employed for cyclization reactions to form the core structure or for introducing functional groups under mild conditions, often without the need for complex catalysts. rsc.org

Novel Annulation Strategies: The development of new annulation reactions provides direct access to complex polycyclic systems. nagoya-u.ac.jp For instance, aza-annulative π-extension reactions can be used to construct nitrogen-containing polyaromatic compounds from unfunctionalized aromatics, offering a convergent and efficient route to the this compound skeleton. nagoya-u.ac.jp

Synthetic StrategyAdvantagesPotential Application to this compound
Flow Chemistry Enhanced safety, improved efficiency, scalability, precise control over reaction conditions. uc.ptnih.govdurham.ac.ukRapid synthesis of the core scaffold and its derivatives with reduced reaction times. mdpi.com
C-H Activation Atom economy, step efficiency, late-stage functionalization. mdpi.comrsc.orgchemrxiv.orgDirect introduction of various functional groups at specific positions on the aromatic rings. mdpi.comrsc.orgacs.org
Photocatalysis Mild reaction conditions, use of renewable energy sources, high selectivity. rsc.orgEnvironmentally friendly synthesis of the core structure and its subsequent modifications. rsc.org
Novel Annulation Convergent synthesis, rapid construction of complex polycyclic systems. nagoya-u.ac.jpEfficient one-pot or tandem reactions to build the tetracyclic framework. nagoya-u.ac.jp

Integrated Computational and Experimental Approaches in Scaffold Design

The synergy between computational modeling and experimental validation is becoming indispensable in modern drug discovery and materials science. For the this compound scaffold, this integrated approach can significantly accelerate the design and optimization of new molecules with desired properties.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to predict the biological activity of novel derivatives. For instance, docking studies can elucidate the binding interactions of this compound-based compounds with specific protein targets, guiding the design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of new derivatives. beilstein-archives.org This information is crucial for designing molecules with specific photophysical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors.

The predictions from these computational models can then be used to prioritize the synthesis of the most promising compounds, which are subsequently evaluated experimentally. This iterative cycle of design, synthesis, and testing allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.

Exploration of Novel Therapeutic Applications and Targets

The structural similarity of this compound to other biologically active carboline alkaloids suggests a broad range of potential therapeutic applications. While research on this specific scaffold is still emerging, related pyridoindole derivatives have shown promise in several areas:

Anticancer Agents: Many carboline derivatives exhibit potent anticancer activity. nih.gov Future research could focus on designing this compound derivatives that target specific cancer-related proteins, such as kinases or DNA-interacting enzymes. The planar nature of the scaffold makes it a good candidate for intercalation into DNA or for binding to the ATP-binding sites of kinases.

Neurodegenerative Diseases: Given that derivatives of the isomeric pyrido[4,3-b]indole have been investigated for their neuroprotective properties, exploring the potential of this compound in the context of diseases like Alzheimer's and Parkinson's is a promising avenue.

Antiviral and Antimicrobial Agents: The condensed aromatic system of this compound could serve as a platform for developing novel antiviral and antimicrobial compounds.

Identifying novel biological targets for this scaffold will be a key area of future research. High-throughput screening of this compound libraries against a panel of disease-relevant targets, combined with mechanism-of-action studies, will be crucial for uncovering new therapeutic opportunities.

Challenges and Opportunities in Chemical Biology Research

The unique structural features of this compound present both challenges and opportunities for chemical biologists.

Challenges:

Solubility: The planar and aromatic nature of the scaffold can lead to poor aqueous solubility, which can hinder biological testing and formulation development. Strategies to improve solubility, such as the introduction of polar functional groups, will be important.

Selectivity: Achieving high selectivity for a specific biological target over others can be challenging for planar, intercalating molecules. Careful design of substituents will be necessary to fine-tune the binding properties.

Synthesis of Diverse Libraries: The development of robust and versatile synthetic methods that allow for the facile generation of large and diverse libraries of this compound derivatives is still a work in progress.

Opportunities:

Chemical Probes: Well-characterized, potent, and selective this compound derivatives can serve as valuable chemical probes to study the function of their biological targets.

Fluorescent Properties: The extended π-system of the scaffold suggests that some derivatives may possess interesting fluorescent properties. beilstein-archives.org This could be exploited for developing fluorescent probes for bioimaging applications.

Fragment-Based Drug Discovery: The core this compound structure can be used as a starting point in fragment-based drug discovery campaigns, where small molecular fragments are grown or combined to create more potent lead compounds.

Q & A

Basic Research Questions

Q. What are the structural characteristics and nomenclature variations of 11H-Benzo(g)pyrido(4,3-b)indole?

  • The compound has a fused polycyclic aromatic structure with a pyridine ring fused to an indole system. Its molecular formula is C15H10N2 (MW: 218.27) and it is also known as 8,9-Benzo-γ-carboline . Synonyms include 5H-pyrido[4,3-b]indole and γ-carboline . Nomenclature variations arise from differences in ring fusion positions and hydrogenation states (e.g., tetrahydro derivatives in ).

Q. How can researchers verify the purity and structural integrity of synthesized this compound derivatives?

  • Techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., LC-MS data in ).
  • 1H/13C NMR to validate ring fusion positions and substituents (e.g., δ 157.6 ppm for carbonyl groups in ).
  • Elemental analysis (e.g., %C, %H, %N matching theoretical values) .

Q. What safety protocols are essential when handling this compound?

  • The compound is a questionable carcinogen with neoplastigenic data in mice (TDLo: 72 mg/kg over 9 weeks) . Safety measures include:

  • Use of fume hoods to avoid inhalation of toxic NOx fumes during decomposition .
  • Compliance with OSHA guidelines for carcinogens (e.g., restricted use under supervision as per ).

Advanced Research Questions

Q. How does the structural modification of this compound derivatives influence their binding selectivity in neurodegenerative disease research?

  • Substitution at the pyridine or indole rings impacts selectivity. For example:

  • Pyrrolo[2,3-b:4,5-c']dipyridine derivatives exhibit reduced MAO-A binding compared to pyrido[4,3-b]indole analogs like AV1451, improving specificity for Tau aggregates in Alzheimer’s PET imaging .
  • Fluoropyridine regioisomers enhance pharmacokinetic properties (e.g., brain uptake) .

Q. What methodologies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

  • Dose-response alignment : Compare TDLo (72 mg/kg in mice ) with in vitro IC50 values using neuroblastoma cell lines.
  • Metabolic profiling : Assess hepatic activation pathways (e.g., CYP450 enzymes) that may convert pro-carcinogens to active forms .
  • Cross-species validation : Use transgenic models expressing human metabolic enzymes to bridge interspecies discrepancies .

Q. What synthetic strategies optimize the yield of pyrido[4,3-b]indole derivatives?

  • Pd-catalyzed amidation/cyclization : Achieves 68–84% yield for pyrimidoindoles via intramolecular C–N bond formation (e.g., synthesis of 9-benzyl-2-(thiophen-2-yl)-9H-pyrimido[4,5-b]indole) .
  • Sulfur-mediated cyclization : Elemental sulfur promotes thienoindole formation (28–83% yield) under solvent-free conditions .

Q. How do structural analogs of this compound contribute to heterocyclic amine (HA) formation in processed foods?

  • Pyridoindole derivatives like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) are mutagenic HAs formed during high-temperature cooking. Their formation correlates with tryptophan pyrolysis and can be quantified via LC-MS/MS (limit of detection: 0.052 ng/g) .

Methodological Guidance

Designing in vitro assays to assess neurotoxicity in Parkinson’s disease models:

  • Cell models : Use SH-SY5Y neuroblastoma cells treated with 1–100 µM compound, measuring apoptosis via caspase-3 activation .
  • Enzymatic assays : Monitor conversion of tryptamine to tryptoline (a neurotoxic β-carboline) in human brain homogenates .

Analyzing conflicting data on MAO-A binding affinity across structural analogs:

  • Computational docking : Compare binding poses of pyrido[4,3-b]indole vs. pyrrolodipyridine derivatives in MAO-A active sites (PDB: 2Z5X) .
  • Radioligand displacement assays : Use [3H]-harmaline to quantify IC50 shifts (e.g., >10-fold reduction for pyrrolodipyridines) .

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